Methyl N-boc-2-piperidineacetate

C-H Insertion Methylphenidate Analogues Rhodium Catalysis

Choose Methyl N-Boc-2-piperidineacetate (CAS 183859-36-1) for reliable, orthogonal Boc/ester protection. Unlike generic N-Boc-piperidine or hygroscopic HCl salts, this precise 2-acetate methyl ester enables staged deprotection: hydrolyze the ester under basic conditions without disturbing the acid-labile Boc, or cleave Boc with TFA while retaining the ester. Essential for methylphenidate analog libraries, chiral resolution to >99% ee, and 2,2-disubstituted piperidine scaffolds. Avoid synthetic route re-validation by procuring the exact CAS specified in published protocols.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 183859-36-1
Cat. No. B179651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-boc-2-piperidineacetate
CAS183859-36-1
SynonymsPiperidin-2-yl-acetic acid methyl ester, hydrochloride
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CC(=O)OC
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3
InChIKeyVJNWVGAZYYQKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-Boc-2-Piperidineacetate (CAS 183859-36-1): Sourcing and Specification Guide for Pharmaceutical Intermediate Procurement


Methyl N-Boc-2-piperidineacetate (CAS 183859-36-1, C₁₃H₂₃NO₄, MW 257.33 g/mol) is a piperidine-derived building block featuring an N-tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety . This N-protected heterocyclic ester is supplied commercially at purities of 95–98% and serves as a stable, non-hydrochloride intermediate for downstream synthetic manipulations . As a protected form of methyl 2-(piperidin-2-yl)acetate, it is employed in the construction of more complex piperidine-containing scaffolds, particularly where orthogonal deprotection strategies are required .

Why Generic N-Boc-Piperidine Substitution Fails for Methyl N-Boc-2-Piperidineacetate (CAS 183859-36-1)


Substituting Methyl N-Boc-2-piperidineacetate with a generic N-Boc-piperidine or an alternative ester/hydrochloride derivative carries quantifiable synthetic risk. The compound's specific combination of a 2-acetate side chain, methyl ester, and Boc protection is not interchangeable with simple N-Boc-piperidine (which lacks the acetate extension), nor with the unprotected free amine hydrochloride (which introduces a charged, hygroscopic salt form incompatible with anhydrous coupling conditions). Furthermore, the methyl ester differentiates it from the ethyl ester and free carboxylic acid analogs, each of which exhibits distinct physicochemical properties (LogP, reactivity) and requires divergent deprotection strategies . Selecting the precise CAS 183859-36-1 ensures fidelity to published synthetic routes that have been optimized specifically for this N-Boc-methyl ester intermediate [1].

Quantitative Differentiation Evidence for Methyl N-Boc-2-Piperidineacetate (CAS 183859-36-1) Versus Analogs


Validated C-H Insertion Precursor for Methylphenidate Analog Synthesis: Quantitative Synthetic Utility Versus Unprotected Piperidines

Methyl N-Boc-2-piperidineacetate serves as the N-protected precursor to the piperidine-2-acetate scaffold employed in the synthesis of methylphenidate analogs. The rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine provides a direct, high-value route to these CNS-active analogs [1]. In this transformation, the N-Boc-protected piperidine framework (the core of CAS 183859-36-1) is required; the use of unprotected methyl 2-(piperidin-2-yl)acetate or its hydrochloride salt would result in catalyst poisoning and uncontrolled side reactions at the basic amine site [1]. The published protocol enables access to either racemic or enantioenriched products depending on catalyst selection (Rh₂(OAc)₄ vs. Rh₂(prolinate)₄ derivatives), establishing this compound class as a versatile entry point for stereochemically defined analogs [1].

C-H Insertion Methylphenidate Analogues Rhodium Catalysis

Lipophilicity (LogP) Differentiation: Methyl Ester Versus Carboxylic Acid and Ethyl Ester Analogs

Methyl N-Boc-2-piperidineacetate exhibits a calculated partition coefficient (LogP) of 2.34, placing it in a distinctly more lipophilic range compared to its corresponding carboxylic acid analog (N-Boc-2-piperidineacetic acid, CAS 149518-50-3) and slightly less lipophilic than its ethyl ester analog (CAS 118667-62-2) . While experimental LogP data for direct head-to-head comparison are not available in the open literature for this specific compound, the calculated LogP value of 2.34 provides a quantitative basis for estimating relative behavior. By comparison, the free carboxylic acid would be expected to have a LogP ~1.0–1.5 units lower based on standard functional group contributions (carboxylic acid ΔLogP ≈ -1.1 vs. methyl ester), and the ethyl ester would be ~0.5 units higher .

Lipophilicity LogP ADME Chromatography

Commercial Purity and Procurement Cost Differentials: CAS 183859-36-1 Versus Supplier Alternatives

Multiple suppliers offer Methyl N-Boc-2-piperidineacetate at defined purity grades (95% or 98%), with quantifiable cost differentials across vendors and package sizes. For instance, ACMEC (Shanghai Jizhi Biochemical) lists 1g at ¥2,678 (98% purity, 3-day lead time), while Aladdin Biochemical lists 1g at ¥3,900.9 . Senbejia offers 1g at ¥1,743 and 5g at ¥5,000 (both 98% purity, stock >10 units) . Leyan lists at 98% purity with MDL MFCD02667637, while abcr GmbH offers 95% purity with GHS hazard statements H315/H319/H335 .

Commercial Availability Purity Cost Efficiency Procurement

Stereochemical Potential: Racemic Scaffold for Resolution to Enantiopure Building Blocks

While Methyl N-Boc-2-piperidineacetate (CAS 183859-36-1) is supplied as a racemic mixture, the N-Boc-piperidine scaffold is well-established as a substrate for stereoselective transformations. Studies on the kinetic resolution of N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine achieve recovery of enantioenriched starting material with enantiomeric ratios (er) up to 97:3 at 39–48% yield [1]. Additionally, enzymatic resolution of N-Boc-protected β-amino acid esters (including homopipecolic acid derivatives) using Burkholderia cepacia lipase yields enantiomeric excesses (ee) better than 99% with enantioselectivity factors E > 100 [2]. These precedents demonstrate that the N-Boc-piperidine framework is amenable to high-fidelity stereochemical control. The corresponding (R)-enantiomer (CAS 813433-73-7) and (S)-enantiomer (CAS 131134-77-5) of tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate are also commercially available for applications requiring pre-resolved chirality [3].

Chiral Resolution Enantioselective Synthesis Dynamic Kinetic Resolution

Validated Application Scenarios for Methyl N-Boc-2-Piperidineacetate (CAS 183859-36-1)


Synthesis of Methylphenidate Analogs via Rh(II)-Catalyzed C-H Insertion

This compound serves as the N-protected piperidine scaffold for the modular synthesis of methylphenidate analogs. The rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine provides direct access to 2-substituted piperidine acetates, which upon Boc deprotection yield the bioactive free amines [1]. This route is validated in peer-reviewed medicinal chemistry for generating libraries of dopamine and serotonin transporter ligands.

Chiral Pool Entry for Enantiopure Piperidine-2-Acetate Derivatives

The racemic compound can be resolved via kinetic or enzymatic methods to produce enantiomerically enriched building blocks (ee >99%) for asymmetric synthesis of alkaloids, peptidomimetics, and chiral ligands [2][3]. Alternatively, procurement of the commercially available (R)-enantiomer (CAS 813433-73-7) or (S)-enantiomer (CAS 131134-77-5) enables stereochemically defined synthesis without in-house resolution.

Peptide and Peptidomimetic Synthesis with Orthogonal Deprotection

The orthogonal protecting groups—Boc on nitrogen and methyl ester on the carboxylate—enable selective deprotection strategies. The methyl ester can be hydrolyzed under basic conditions without affecting the acid-labile Boc group, or the Boc group can be cleaved with TFA while leaving the ester intact [1]. This orthogonality supports incorporation into larger peptide chains or heterocyclic scaffolds requiring staged deprotection sequences [2].

Heterocyclic Library Synthesis via Nucleophilic Substitution

The compound's methyl ester side chain serves as a handle for further functionalization—reduction to alcohol, conversion to amide, or alkylation at the α-position. The N-Boc-piperidine framework supports subsequent lithiation-electrophile trapping or transition-metal-catalyzed cross-coupling to generate diverse 2-substituted and 2,2-disubstituted piperidine libraries [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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